N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide
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Overview
Description
N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide is a synthetic compound with the molecular formula C18H17N3O2 and a molecular weight of 307.353 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Pyridin-3-yl Group: This step involves the coupling of a pyridine derivative with the cyclopropane ring, which can be achieved through various coupling reactions such as Suzuki-Miyaura or Heck coupling.
Attachment of the Cyano and Methoxyphenyl Groups: The cyano group is introduced via nucleophilic substitution, while the methoxyphenyl group can be added through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-4-yl)cyclopropane-1-carboxamide
- N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-2-yl)cyclopropane-1-carboxamide
Uniqueness
N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide is unique due to the specific positioning of the pyridin-3-yl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interaction profiles with biological targets, making it a valuable compound for research.
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-7-3-2-6-13(17)16(10-19)21-18(22)15-9-14(15)12-5-4-8-20-11-12/h2-8,11,14-16H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNWRXCUUBQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2CC2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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